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Compound of Interest

Compound Name: 2',3'-Dimethoxyflavanone

CAS No.: 97207-23-3

Cat. No.: B1228670

Get Quote

Executive Summary
2',3'-Dimethoxyflavanone (CAS 97207-23-3) is a synthetic flavonoid derivative distinguished

by its specific methoxylation pattern on the B-ring. Unlike common dietary flavonoids, this

lipophilic small molecule has emerged as a high-potency research agent targeting Cancer

Stem Cells (CSCs), specifically within breast cancer lineages (MCF-7-SC).

This guide synthesizes the physicochemical identity, validated synthetic protocols, and

mechanistic biological applications of 2',3'-Dimethoxyflavanone. It is designed to serve as a

self-contained reference for researchers investigating apoptosis induction and flavonoid

structure-activity relationships (SAR).

Part 1: Physicochemical Identity
The precise characterization of 2',3'-Dimethoxyflavanone is critical for distinguishing it from its

isomer (3',4'-dimethoxyflavanone) and its oxidized analogue (2',3'-dimethoxyflavone).

Table 1: Core Chemical Data
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Parameter Specification

Compound Name 2',3'-Dimethoxyflavanone

IUPAC Name
2-(2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-

one

CAS Number 97207-23-3

Molecular Formula C₁₇H₁₆O₄

Molecular Weight 284.31 g/mol

Exact Mass 284.1049

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Chloroform, Ethyl Acetate;

Insoluble in Water

InChIKey JQWFJSITMYCDOV-UHFFFAOYSA-N

Part 2: Synthetic Architecture
The synthesis of 2',3'-Dimethoxyflavanone follows a biomimetic pathway, utilizing a Claisen-

Schmidt condensation to generate a chalcone intermediate, followed by an intramolecular

Michael-type addition (cyclization).

Reaction Logic Diagram

2-Hydroxyacetophenone
+ 2,3-Dimethoxybenzaldehyde

Intermediate:
2'-Hydroxy-2,3-dimethoxychalcone

Claisen-Schmidt
(NaOH/EtOH, RT) Product:

2',3'-Dimethoxyflavanone

Cyclization
(Acid/Base Reflux)

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway transforming acetophenone precursors into the flavanone

scaffold.

Experimental Protocol: Base-Catalyzed Synthesis
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Principle: The reaction exploits the acidity of the alpha-protons in 2-hydroxyacetophenone to

attack the carbonyl of the benzaldehyde. The subsequent cyclization is favored by the

nucleophilicity of the phenoxide ion or acid-catalyzed activation of the enone.

Reagents:

2-Hydroxyacetophenone (1.0 eq)

2,3-Dimethoxybenzaldehyde (1.0 eq)

Sodium Hydroxide (NaOH), 20% aqueous solution

Ethanol (EtOH)

Hydrochloric Acid (HCl), 10% solution

Step-by-Step Methodology:

Condensation (Chalcone Formation):

Dissolve 10 mmol of 2-hydroxyacetophenone and 10 mmol of 2,3-dimethoxybenzaldehyde

in 20 mL of Ethanol.

Add 10 mL of 20% NaOH dropwise while stirring at room temperature.

Observation: The solution will turn deep yellow/orange, indicating chalcone formation

(extended conjugation).

Stir for 12–24 hours.

Cyclization & Isolation:

Pour the reaction mixture into crushed ice containing excess dilute HCl. This neutralizes

the phenoxide and promotes cyclization of the chalcone to the flavanone (which is

colorless/pale compared to the chalcone).

Precipitation: A solid precipitate will form.
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Filter the solid and wash with cold water (3x) to remove salts.

Purification:

Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane.

Validation: Pure product should be white crystals (MP: ~93°C).

Part 3: Structural Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is

the gold standard. The flavanone skeleton exhibits a characteristic "ABX" spin system in the C-

ring.

Expected ¹H-NMR Signals (CDCl₃, 400 MHz):
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Position Type
Chemical Shift
(δ)

Multiplicity Interpretation

H-2 C-Ring 5.35 – 5.50 ppm dd

Chiral center

proton;

diagnostic for

flavanones.

H-3ax C-Ring 2.90 – 3.10 ppm dd

Axial proton;

large coupling

constant with H-

2.

H-3eq C-Ring 2.70 – 2.85 ppm dd
Equatorial

proton.

OCH₃ B-Ring 3.85 – 3.95 ppm s (2x)

Two distinct

singlets for 2'-

OMe and 3'-

OMe.

H-5 A-Ring ~7.90 ppm dd

Deshielded by

the C=O

carbonyl

(anisotropic

effect).

Self-Validation Check: If the spectrum shows a singlet at ~6.5 ppm instead of the ABX pattern

at 2.8–5.5 ppm, the compound has oxidized to the flavone (dehydrogenation). This is a

common impurity.

Part 4: Biological Mechanism & Applications
2',3'-Dimethoxyflavanone (2',3'-DMF) is not merely a structural curiosity; it is a potent

modulator of apoptotic pathways. Research indicates it possesses higher toxicity towards

cancer stem cells than many naturally occurring flavonoids.

Mechanism of Action: Apoptosis Induction
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The compound functions by triggering the extrinsic (death receptor) and intrinsic

(mitochondrial) apoptotic pathways. It bypasses drug resistance mechanisms often seen in

CSCs.

Pathway Logic:

Trigger: 2',3'-DMF enters the cell.

Caspase Activation: It induces the cleavage of pro-caspase 8 (extrinsic) and pro-caspase 9

(intrinsic).

Execution: Both pathways converge on Caspase 3.

Death: Caspase 3 cleaves PARP (Poly (ADP-ribose) polymerase), preventing DNA repair

and sealing the cell's fate.

Signaling Pathway Diagram
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Figure 2: Dual-pathway activation of apoptosis in MCF-7-SC cells by 2',3'-
Dimethoxyflavanone.

Therapeutic Potential
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Target: Breast Cancer Stem Cells (MCF-7-SC).[1]

Potency: Studies suggest 2',3'-DMF is more potent than its 2'-monomethoxy or unsubstituted

analogs, highlighting the importance of the 2',3'-dimethoxy motif for lipophilicity and binding

affinity.

Metabolic Stability: The methoxy groups at the 2' and 3' positions block metabolic

hydroxylation sites, potentially extending the half-life of the molecule in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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